Cas no 2248358-06-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate is a specialized heterocyclic compound featuring both isoindole and pyrrole moieties. Its unique structure, combining a phthalimide core with a methyl-substituted pyrrole carboxylate, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential reactivity at multiple sites, enabling derivatization for applications in medicinal chemistry, particularly in the development of bioactive molecules. Its stability and well-defined functional groups facilitate controlled modifications, enhancing its utility in constructing complex molecular frameworks. This compound is particularly suited for researchers exploring novel heterocyclic systems or targeting specific pharmacological activities. Proper handling under standard laboratory conditions is recommended due to its synthetic nature.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate structure
2248358-06-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate
CAS No:2248358-06-5
MF:C14H10N2O4
MW:270.240203380585
CID:6305104
PubChem ID:165726375
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6513384
    • 2248358-06-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate
    • Inchi: 1S/C14H10N2O4/c1-8-6-15-7-11(8)14(19)20-16-12(17)9-4-2-3-5-10(9)13(16)18/h2-7,15H,1H3
    • InChI Key: LONLUUOACXMKHO-UHFFFAOYSA-N
    • SMILES: O(C(C1=CNC=C1C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 270.06405680g/mol
  • Monoisotopic Mass: 270.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 79.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate (CAS No. 2248358-06-5)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate (CAS No. 2248358-06-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique isoindole and pyrrole moieties, exhibits versatile applications in drug discovery and functional material development. Its molecular structure combines a 1,3-dioxoisoindoline core with a 4-methylpyrrole-3-carboxylate ester, making it a valuable intermediate for synthesizing bioactive molecules.

Recent advancements in heterocyclic chemistry have highlighted the importance of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives as key building blocks for designing novel therapeutics. Researchers are particularly interested in this compound due to its potential role in modulating enzyme inhibition and receptor binding, which aligns with current trends in targeted drug delivery and precision medicine. The 4-methyl-1H-pyrrole-3-carboxylate segment further enhances its utility in creating small-molecule inhibitors for various biological pathways.

From an industrial perspective, CAS No. 2248358-06-5 is often explored for its compatibility with green chemistry principles. With growing emphasis on sustainable synthesis, this compound's efficient preparation and functionalization methods have become a topic of interest. Its stability under mild reaction conditions makes it suitable for catalysis and polymer modification, addressing the demand for eco-friendly chemical processes.

In the context of material science, derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate have shown promise in developing organic semiconductors and photovoltaic materials. The conjugated system within its structure contributes to electron transport properties, which are critical for next-generation optoelectronic devices. This aligns with global research efforts toward renewable energy solutions and energy-efficient technologies.

Analytical studies of this compound often employ techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its purity and structural integrity. These methods are essential for ensuring reproducibility in research applications, particularly when investigating its structure-activity relationships (SAR) in medicinal chemistry projects. The compound's logP and solubility profiles are also frequently analyzed to optimize its pharmacokinetic properties.

Given the rising interest in AI-driven drug discovery, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate has been included in several virtual screening libraries. Computational chemists leverage its molecular descriptors to predict interactions with biological targets, accelerating the identification of potential lead compounds. This approach complements traditional laboratory experiments, reflecting the integration of digital transformation in chemical research.

Safety evaluations of this compound emphasize its handling under standard laboratory protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during manipulation, consistent with general laboratory best practices. Its stability data and storage conditions are well-documented to ensure long-term usability in research settings.

The commercial availability of CAS No. 2248358-06-5 through specialty chemical suppliers has facilitated its adoption across academic and industrial laboratories. Procurement often focuses on batch-to-batch consistency and technical documentation, which are critical for regulatory compliance in preclinical studies. Custom synthesis services also offer tailored derivatives to meet specific research requirements.

Future research directions for this compound may explore its incorporation into bioconjugates or prodrug systems, capitalizing on its modular reactivity. Additionally, its potential in covalent inhibitor design and metal-organic frameworks (MOFs) could open new avenues in therapeutic development and smart materials. As interdisciplinary collaborations expand, the applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate are expected to diversify further.

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